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Compound of Interest

Compound Name: 1-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1590665 Get Quote

The fusion of a pyrazole ring with a nitrophenyl moiety creates a molecular scaffold of

significant interest in medicinal chemistry and materials science. Pyrazole and its derivatives

are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory,

antimicrobial, and antitumor effects.[1][2][3] The parent pyrazole is a five-membered aromatic

heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical

properties.[2][4] The introduction of a 3-nitrophenyl group at the N1 position profoundly

influences the molecule's electronic distribution, reactivity, and potential for intermolecular

interactions. The nitro group, a potent electron-withdrawing entity, modulates the basicity of the

pyrazole nitrogen and serves as a versatile chemical handle for further functionalization, such

as reduction to an amine. This guide synthesizes available data to provide a detailed

physicochemical profile of 1-(3-nitrophenyl)-1H-pyrazole, offering both established data and

field-proven insights into its behavior and potential applications.

Section 1: Molecular Structure and Identification
The fundamental identity of 1-(3-nitrophenyl)-1H-pyrazole is established by its unique

combination of a pyrazole ring and a substituted benzene ring.

IUPAC Name: 1-(3-nitrophenyl)-1H-pyrazole

CAS Number: 25688-18-0[5]

Molecular Formula: C₉H₇N₃O₂[6]
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Molecular Weight: 189.17 g/mol [6]

The molecule's architecture is inherently dissymmetric. The N1-substituted pyrazole ring is

aromatic, with the lone pair of the N1 nitrogen participating in the π-system. The N2 nitrogen's

lone pair lies in the plane of the ring, conferring weak Lewis basicity.[2] The attached 3-

nitrophenyl group is electronically poor due to the strong electron-withdrawing nature of the

nitro (NO₂) group, which deactivates the phenyl ring towards electrophilic substitution and

influences the overall molecular polarity and crystal packing forces.

Section 2: Physical and Chemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure.

The data for 1-(3-nitrophenyl)-1H-pyrazole, while not exhaustively reported, can be compiled

from available sources and inferred from related structures.

Table 1: Physicochemical Properties of 1-(3-
nitrophenyl)-1H-pyrazole

Property Value Source

Molecular Formula C₉H₇N₃O₂ [6]

Molecular Weight 189.17 g/mol [6]

Physical State Solid

Melting Point 94-95 °C [7]

Boiling Point
323.6 ± 25.0 °C at 760 mmHg

(Predicted)
[8]

Density 1.3 ± 0.1 g/cm³ (Predicted) [8]

InChIKey
WTFRZFHXSRGFQB-

UHFFFAOYSA-N
[6][9]

Solubility Profile: Direct, quantitative solubility data for 1-(3-nitrophenyl)-1H-pyrazole is not

readily available in the literature. However, its structural characteristics—a largely non-polar

aromatic framework with polar nitro and pyrazole functionalities—allow for a qualitative

assessment.
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Aqueous Solubility: Expected to be low. The parent compound, 1H-pyrazole, has limited

water solubility.[10] The large, hydrophobic nitrophenyl group would further decrease its

affinity for water. For context, the related isomer 3-(3-nitrophenyl)-1H-pyrazole has a

measured solubility of 11.7 µg/mL at pH 7.4, indicating poor aqueous solubility.[11]

Organic Solvents: The compound is expected to exhibit good solubility in common polar

aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and

moderately well in solvents like ethyl acetate, acetone, and chlorinated solvents (e.g.,

chloroform, dichloromethane).[10] This is crucial for its use in synthetic organic reactions.

Section 3: Spectroscopic and Crystallographic
Characterization
Confirmation of the structure and purity of 1-(3-nitrophenyl)-1H-pyrazole relies on a

combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

protons on the pyrazole ring and the four protons on the nitrophenyl ring, all in the

aromatic region (typically δ 7.0-9.0 ppm). The pyrazole protons will appear as distinct

multiplets, while the protons on the 3-substituted phenyl ring will exhibit a characteristic

four-proton pattern.

¹³C NMR: The carbon NMR spectrum provides confirmation of the nine unique carbon

atoms in the molecule. Data from spectral databases indicate the presence of these

carbons.[6] The carbon bearing the nitro group will be significantly deshielded, and the

pyrazole carbons will have characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional

groups. For 1-(3-nitrophenyl)-1H-pyrazole, the following characteristic absorption bands

are expected, based on analysis of similar structures[12][13]:

~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from both aromatic rings.

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching

vibrations of the nitro (NO₂) group, respectively. These are often the most prominent peaks

in the spectrum.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. High-resolution mass spectrometry (HRMS) would show an exact mass of

189.0538 g/mol for the molecular ion [C₉H₇N₃O₂]⁺.[6] The fragmentation pattern would likely

involve the loss of the nitro group and cleavage of the bond between the two rings.

Crystallographic Analysis
While the specific single-crystal X-ray structure for 1-(3-nitrophenyl)-1H-pyrazole has not

been reported, analysis of closely related structures, such as 3-methyl-1-(3-nitrophenyl)-5-

phenyl-4,5-dihydro-1H-pyrazole and 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, provides

critical insights into its expected solid-state conformation.[14][15]

Molecular Geometry: The molecule is not expected to be perfectly planar. A significant

dihedral angle will exist between the plane of the pyrazole ring and the plane of the

nitrophenyl ring due to steric hindrance. In similar structures, these angles range from

approximately 4° to 47°.[14][15]

Intermolecular Interactions: In the solid state, crystal packing is likely dominated by weak

intermolecular C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and

aromatic protons.[14] Additionally, π-π stacking interactions between the aromatic rings of

adjacent molecules may contribute to the stability of the crystal lattice.[1]

Section 4: Synthesis and Experimental Protocols
The synthesis of 1-aryl-pyrazoles is a well-established area of organic chemistry. The most

logical and industrially relevant approach involves the N-arylation of pyrazole.

Synthetic Strategy: N-Arylation
A common and effective method for forming the N-C(aryl) bond is the Ullmann condensation or

the more modern Buchwald-Hartwig cross-coupling reaction. This involves reacting pyrazole
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with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the

presence of a copper or palladium catalyst, respectively, and a base.[8]

Diagram 1: Proposed Synthetic Workflow

Starting Materials Reaction Conditions

Pyrazole

N-Arylation Reaction
(Ullmann or Buchwald-Hartwig)

3-Halonitrobenzene
(X = Br, I)

Catalyst
(e.g., CuI or Pd(OAc)₂)

Base
(e.g., K₂CO₃, Cs₂CO₃)

Solvent
(e.g., DMF, Toluene)

Aqueous Workup
& Extraction

Purification
(Recrystallization or

Column Chromatography)

1-(3-nitrophenyl)-1H-pyrazole

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-nitrophenyl)-1H-pyrazole via N-arylation.

Protocol 1: Synthesis via Ullmann Condensation
This protocol is a representative, field-proven methodology adapted for this specific target.

Researchers should perform their own risk assessment and optimization.
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add pyrazole (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide

(CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or

argon). Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to

the pyrazole.

Heating: Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture

vigorously.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically

complete within 12-24 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the

mixture into water and extract with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by recrystallization from an ethanol/water mixture or by flash column chromatography on

silica gel.

Protocol 2: Product Characterization Workflow
This protocol outlines the self-validating system for confirming the identity and purity of the

synthesized product.

Purity Assessment (TLC): Spot the purified product on a TLC plate against the starting

materials. A single spot for the product, with a different Rf value from the starting materials,

indicates successful purification.

Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting

range (e.g., 94-95 °C) that is consistent with reported values is a strong indicator of purity.[7]

Spectroscopic Confirmation (NMR): Dissolve a sample in an appropriate deuterated solvent

(e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, coupling
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constants, and integration values must be consistent with the proposed structure of 1-(3-
nitrophenyl)-1H-pyrazole.

Structural Confirmation (MS): Obtain a mass spectrum of the sample. The molecular ion

peak should correspond to the calculated molecular weight (189.17 g/mol ).

Functional Group Analysis (IR): Acquire an IR spectrum. Confirm the presence of the

characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the absence of the N-H

stretch from the starting pyrazole.

Diagram 2: Post-Synthesis Characterization Workflow
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Caption: A logical workflow for the characterization of synthesized product.

Section 5: Relevance in Research and Drug
Development
1-(3-nitrophenyl)-1H-pyrazole is not an end product in itself but rather a valuable building

block. Its utility stems from the combination of the biologically active pyrazole core and the

synthetically versatile nitrophenyl group.

Scaffold for Bioactive Molecules: Pyrazole-containing compounds are integral to numerous

approved drugs and clinical candidates, valued for their ability to act as anti-inflammatory

agents, kinase inhibitors, and antipsychotics.[16][17] This compound provides a ready-made

scaffold for library synthesis.

Synthetic Intermediate: The nitro group is a key functional handle. It can be readily reduced

to an aniline derivative, which can then be subjected to a wide array of subsequent reactions

(e.g., amide coupling, sulfonamide formation, diazotization) to generate diverse and complex
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target molecules. This transformation is fundamental in drug discovery campaigns to explore

structure-activity relationships (SAR).

Coordination Chemistry: The pyrazole moiety, particularly the N2 nitrogen, can act as a

ligand to coordinate with metal centers. The electronic properties of the nitrophenyl group

can tune the ligand's donor ability, making these compounds useful in the development of

novel catalysts or metal-containing therapeutic agents.

Conclusion
1-(3-nitrophenyl)-1H-pyrazole is a well-defined chemical entity with a unique set of

physicochemical properties dictated by its constituent aromatic rings. While some experimental

data like its melting point are established, other properties such as solubility and detailed

reactivity are inferred from its structure and the behavior of analogous compounds. Its true

value lies in its role as a versatile synthetic intermediate, providing a robust platform for the

development of more complex molecules targeting a wide range of applications in

pharmacology and materials science. The synthetic and characterization protocols outlined in

this guide provide a reliable framework for researchers to produce and validate this important

chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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